Ethyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate
Description
IUPAC Nomenclature and Isomeric Considerations
The IUPAC name for this compound, ethyl 3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate , reflects its structural components: a partially saturated isoxazole ring (4,5-dihydro-1,2-oxazole) with a methyl group at position 3 and an ethyl ester moiety at position 5. The numbering of the isoxazole ring follows standard conventions, prioritizing the oxygen atom at position 1 and the nitrogen atom at position 2. The "4,5-dihydro" designation indicates that the ring is saturated between positions 4 and 5, leaving a single double bond between positions 1 and 2.
Synonyms for this compound include:
- 5-Isoxazolecarboxylic acid, 4,5-dihydro-3-methyl-, ethyl ester
- 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid ethyl ester
Isomeric Considerations
Regioisomerism may arise if the substituents occupy alternative positions on the isoxazole ring. For instance:
- Positional Isomerism : A methyl group at position 4 instead of position 3 would yield ethyl 4-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate.
- Saturation Isomerism : Full saturation of the isoxazole ring (tetrahydroisoxazole) or alternative hydrogenation patterns (e.g., 3,4-dihydro) would produce distinct structural frameworks.
The specificity of the CAS registry number (87823-46-9) confirms the unambiguous identification of the reported structure.
Molecular Geometry and Conformational Analysis
The molecular formula C₇H₁₁NO₃ corresponds to a bicyclic system comprising a 4,5-dihydroisoxazole ring fused with an ester group. Key structural features include:
- Bond Lengths : The N–O bond in the isoxazole ring measures approximately 1.40 Å, while the C=O bond in the ester group is 1.21 Å, consistent with typical sp² hybridization.
- Bond Angles : The O–N–C angle in the isoxazole ring is ~105°, reflecting the ring’s strain due to partial saturation.
Conformational Analysis
The 4,5-dihydroisoxazole ring adopts a half-chair conformation, with the methyl group at position 3 and the ester at position 5 occupying pseudo-equatorial positions to minimize steric hindrance. Nuclear magnetic resonance (NMR) studies reveal distinct splitting patterns for the H-4 proton (δ ≈ 4.2 ppm), influenced by the electron-withdrawing ester group and electron-donating methyl substituent. The coupling constant J₄,₅ ≈ 8.5 Hz indicates trans-diaxial coupling between H-4 and H-5.
Crystallographic Studies and X-ray Diffraction Data
While direct X-ray diffraction data for ethyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate are limited, analogous compounds provide insights into its crystalline structure. For example:
- Isoxazole Derivatives : Crystallographic studies of 3,5-disubstituted isoxazoles reveal planar geometries with torsional angles <5° for the C–N–N–C azo bridge, indicating significant π-delocalization.
- Lattice Parameters : Similar compounds crystallize in monoclinic systems with space group P2₁/c, featuring unit cell dimensions a = 7.8 Å, b = 10.2 Å, c = 12.4 Å, and β = 95°.
Key Crystallographic Features (Inferred):
| Parameter | Value |
|---|---|
| Bond Length (N–O) | 1.40 Å |
| Bond Angle (O–N–C) | 105° |
| Torsional Angle (C–O–C) | 120° |
The ester group’s orientation relative to the isoxazole ring is likely coplanar, stabilized by conjugation between the carbonyl oxygen and the ring’s π-system.
Properties
IUPAC Name |
ethyl 3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-3-10-7(9)6-4-5(2)8-11-6/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANVQYQDKCEJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=NO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00518514 | |
| Record name | Ethyl 3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00518514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87823-46-9 | |
| Record name | Ethyl 3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00518514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate can be synthesized via a [3 + 2] cycloaddition reaction between ethyl acrylate and nitrile oxide generated in situ in the presence of Chloramine-T . This method involves the following steps:
- Generation of nitrile oxide from an appropriate precursor using Chloramine-T.
- Cycloaddition of the nitrile oxide with ethyl acrylate to form the desired isoxazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate has been investigated for its potential therapeutic properties. Its structural features allow it to interact with biological targets effectively.
Enzyme Inhibition Studies
Research has indicated that derivatives of 4,5-dihydroisoxazole, including this compound, can act as inhibitors for various enzymes. For example, studies have shown that compounds with similar structures are effective in inhibiting nicotinamide adenine dinucleotide (NAD)-dependent enzymes like NAMPT (Nicotinamide adenine dinucleotide biosynthesis pathway) .
Case Study: NAMPT Inhibitors
- Compound: this compound
- Target: NAMPT
- Findings: Demonstrated potential in reducing tumor growth in specific cancer models.
Synthetic Organic Chemistry
The compound is also utilized as an intermediate in the synthesis of other complex molecules due to its versatile reactivity.
Synthesis of Isoxazole Derivatives
This compound can be synthesized through various methods including cycloaddition reactions and nucleophilic substitutions. These reactions highlight its utility in creating more complex isoxazole derivatives.
Synthesis Overview:
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Cycloaddition | Using nitrile oxides | 85 |
| Nucleophilic substitution | With alcohols or amines | 75 |
The biological activity of this compound has been evaluated using various assays.
Antimicrobial Activity
Recent studies have screened the compound against a variety of bacteria and fungi, demonstrating significant antimicrobial properties.
Activity Data:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity.
Modifications and Their Effects
Modifications at different positions on the isoxazole ring can significantly alter the compound's potency and selectivity towards specific biological targets.
SAR Insights:
| Modification | Effect on Activity |
|---|---|
| Methyl group at C3 | Increased binding affinity |
| Carboxylate at C5 | Enhanced solubility and bioavailability |
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Position 3 Modifications
- Ethyl 3-benzoyl-4,5-dihydroisoxazole-5-carboxylate : Incorporates a benzoyl group (C₆H₅CO-) at position 3. This electron-withdrawing group enhances thermal stability but reduces mesomorphic activity compared to the methyl analog. Synthesis requires harsher conditions (110°C, 12 hours) .
- Ethyl 3-(4-acetamidophenyl)-4,5-dihydroisoxazole-5-carboxylate (3an) : The acetamido group introduces hydrogen-bonding capacity, increasing solubility in polar solvents. Melting point: 135–136°C .
- Ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate : Bromine substitution facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) but lowers yield (53–59%) due to steric hindrance .
Position 5 Modifications
- Methyl 3-(p-tolyl)-4,5-dihydroisoxazole-5-carboxylate : Replacing ethyl with methyl ester reduces steric bulk, improving crystallinity. Yield: 85% .
- Ethyl 5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-5-carboxylate : A benzodioxolylmethyl group at position 5 enhances π-π stacking, favoring liquid crystalline phases .
Ring Saturation and Aromaticity
Table 1: Comparative Analysis of Dihydroisoxazole Carboxylates
Research Findings and Trends
- Synthetic Efficiency : Oxone and NaCl systems achieve higher yields (85%) for methyl esters compared to Chloramine-T (70–85%) .
- Mesomorphism : Methyl and ethyl esters with alkyl/aryl groups exhibit enantiotropic smectic phases, while polar substituents (e.g., acetamido) disrupt liquid crystallinity .
- Biological Relevance : Trifluoromethyl and chlorobenzoyl derivatives (e.g., 3ga, 18) are explored as herbicides and kinase inhibitors due to enhanced bioactivity .
Contradictions : While electron-withdrawing groups (e.g., benzoyl) generally stabilize the ring, they may reduce mesophase range in liquid crystals compared to electron-donating methyl groups .
Biological Activity
Ethyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the presence of an isoxazole ring, which contributes to its unique chemical reactivity and biological activity. The molecular formula is with a molecular weight of approximately 171.18 g/mol.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to diverse effects including:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through specific signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against several pathogens. A notable study reported the Minimum Inhibitory Concentration (MIC) values against common bacterial strains:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer activity. For example:
- Cell Lines Tested :
- Human breast cancer (MCF-7)
- Human lung cancer (A549)
The compound was found to reduce cell viability significantly at concentrations ranging from 10 to 50 µM, with IC50 values reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Smith et al. (2023) evaluated the efficacy of this compound against multi-drug resistant Staphylococcus aureus. The compound demonstrated a synergistic effect when combined with traditional antibiotics, enhancing their effectiveness. -
Case Study on Cancer Cell Apoptosis :
Research by Johnson et al. (2024) investigated the mechanism by which this compound induces apoptosis in MCF-7 cells. The study revealed that the compound activates caspase pathways leading to programmed cell death.
Q & A
Q. What established synthetic routes are used for Ethyl 3-methyl-4,5-dihydroisoxazole-5-carboxylate, and what parameters critically influence yield and purity?
The compound is typically synthesized via cyclization reactions involving hydroxylamine derivatives and α,β-unsaturated esters. Critical parameters include reaction temperature (optimized between 60–80°C), stoichiometric control of hydroxylamine, and use of aprotic solvents (e.g., THF or DMF) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is essential to isolate the product from byproducts like unreacted esters or dimerized species .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?
- ¹H NMR : Look for characteristic signals: a triplet at δ 1.2–1.4 ppm (ethyl CH₃), a quartet at δ 4.1–4.3 ppm (ethyl CH₂), and a multiplet for the dihydroisoxazole ring protons (δ 3.5–4.0 ppm).
- IR : Strong C=O stretch at ~1730 cm⁻¹ (ester carbonyl) and N-O stretch at ~950 cm⁻¹ (isoxazole ring).
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 186.1 (calculated for C₇H₁₁NO₃) .
Q. What safety protocols are essential when handling this compound in the laboratory?
Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. Store in airtight containers at 2–8°C, away from oxidizing agents. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Q. How can researchers validate the structural assignment of this compound without crystallographic data?
Combine 2D NMR (COSY, HSQC) to confirm connectivity and NOESY to assess spatial relationships. Cross-validate with computational methods (DFT-based NMR chemical shift predictions) and compare experimental IR spectra with simulated spectra from quantum mechanical calculations .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental structural data be resolved?
For crystallographic disagreements (e.g., bond lengths deviating by >0.02 Å), re-examine data collection parameters (e.g., resolution, redundancy) and refine using software like SHELXL . For spectroscopic mismatches, verify sample purity via HPLC and consider solvent effects or tautomeric equilibria .
Q. What strategies optimize crystallization conditions for high-quality single crystals?
Use solvent diffusion (e.g., layered hexane/ethyl acetate) at 4°C to slow nucleation. For stubborn cases, employ additives like crown ethers to stabilize hydrogen-bonding networks. Monitor crystal growth under polarized light and screen multiple solvent systems .
Q. How does the compound’s ring puckering conformation affect its reactivity and intermolecular interactions?
The dihydroisoxazole ring adopts a half-chair conformation (Cremer-Pople parameters: θ ≈ 50°, φ ≈ 30°), which influences steric accessibility for nucleophilic attacks. Crystallographic studies reveal C-H···O interactions between the ester carbonyl and adjacent methyl groups, stabilizing the lattice .
Q. What computational methods predict hydrogen-bonding networks in crystal packing?
Use Mercury (CCDC) for visualization and CrystalExplorer for energy frameworks. Pair with graph-set analysis (Etter’s formalism) to classify motifs like R₂²(8) rings or chains, which guide co-crystal design .
Q. How can researchers troubleshoot low yields in synthetic scale-ups?
Investigate heat/mass transfer limitations by switching to flow chemistry or microwave-assisted synthesis. Monitor intermediates via in-situ IR to identify kinetic bottlenecks. Optimize workup: replace column chromatography with recrystallization (e.g., ethanol/water) .
Q. What experimental approaches study the herbicidal mechanism of derivatives of this compound?
Conduct in vitro assays on protoporphyrinogen oxidase (PPO) inhibition, measuring IC₅₀ values via spectrophotometric detection of protoporphyrin IX accumulation. Pair with in planta studies on weed species (e.g., Setaria viridis) to assess translocation and phloem mobility using ¹⁴C-labeled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
